molecular formula C22H20ClN3O3 B4221364 3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4221364
M. Wt: 409.9 g/mol
InChI Key: JNINZMABMZHBPH-UHFFFAOYSA-N
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Description

3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, a chlorophenyl group, and a pyrrolidinedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the condensation of 2-aminophenol with an aldehyde under acidic conditions . The resulting benzoxazole is then reacted with piperidine and subsequently with 4-chlorobenzaldehyde to form the intermediate compound. The final step involves the cyclization of the intermediate with maleic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit enzymes involved in fungal cell wall synthesis, making it effective against fungal infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of structural features, which confer a wide range of chemical reactivity and biological activity. The presence of the piperidine ring and the chlorophenyl group further enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-15-5-7-16(8-6-15)26-20(27)13-18(22(26)28)25-11-9-14(10-12-25)21-24-17-3-1-2-4-19(17)29-21/h1-8,14,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNINZMABMZHBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDINO]-1-(4-CHLOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

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